4-Bromo-8-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-8-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5BrF3N It is a derivative of quinoline, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 8-position
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is generally recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-(trifluoromethyl)quinoline typically involves the bromination of 8-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents such as DMF or DMSO.
Major Products Formed:
Substituted Quinoline Derivatives: Depending on the nucleophile used in substitution reactions.
Coupled Products: Various biaryl or alkene-quinoline derivatives from cross-coupling reactions.
Scientific Research Applications
4-Bromo-8-(trifluoromethyl)quinoline has diverse applications in scientific research:
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
8-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its substitution reactions and cross-coupling potential.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, leading to distinct chemical behavior and applications.
Uniqueness: 4-Bromo-8-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer specific reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
4-bromo-8-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWNTMVQORUCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611896 |
Source
|
Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260973-10-2 |
Source
|
Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 260973-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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